BenchChemオンラインストアへようこそ!

tert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate

Regioselective synthesis SNAr amination Kinase inhibitor building block

tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1053657-03-6) is a synthetic intermediate belonging to the 2,4-disubstituted-5-fluoropyrimidine class. This scaffold is a recognized biologically active core found in anticancer agents such as 5-fluorouracil (5-FU).

Molecular Formula C14H19ClFN3O2
Molecular Weight 315.77 g/mol
CAS No. 1053657-03-6
Cat. No. B1393245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate
CAS1053657-03-6
Molecular FormulaC14H19ClFN3O2
Molecular Weight315.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2F)Cl
InChIInChI=1S/C14H19ClFN3O2/c1-14(2,3)21-13(20)19-6-4-9(5-7-19)11-10(16)8-17-12(15)18-11/h8-9H,4-7H2,1-3H3
InChIKeyNPCNFHIQKNJCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1053657-03-6): A Strategic 2,4-Disubstituted-5-fluoropyrimidine Building Block


tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1053657-03-6) is a synthetic intermediate belonging to the 2,4-disubstituted-5-fluoropyrimidine class. This scaffold is a recognized biologically active core found in anticancer agents such as 5-fluorouracil (5-FU) [1]. The compound features a pyrimidine ring substituted with chlorine at position 2 and fluorine at position 5, linked at position 4 to an N-Boc-protected piperidine. With a molecular weight of 315.77 g/mol, a LogP of approximately 2.02, and a density of 1.3±0.1 g/cm³, its physicochemical profile supports its use as a versatile building block for kinase inhibitor discovery and parallel medicinal chemistry efforts .

Why Generic Substitution Fails for tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate


Direct head-to-head biological comparisons for this precise building block are absent from the public literature; therefore, the highest-strength differential evidence is limited [1]. However, in-class compounds cannot simply be interchanged due to the pronounced impact of the halogen substitution pattern on both chemical reactivity (regioselective SNAr) and biological target engagement [2]. The simultaneous presence of the 2-chloro and 5-fluoro groups dictates a specific electron-deficient character that influences nucleophilic aromatic substitution (SNAr) at the 4-position, a feature that differs mechanistically from dichloro or difluoro analogs [1]. Furthermore, the Boc-piperidine moiety serves as a masked secondary amine, enabling late-stage deprotection and diversification that is not possible with the free amine or N-alkylated piperidine variants commonly encountered in procurement catalogs.

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate


Regioselective C4-Amination Advantage Over 2-Substituted 5-Fluoropyrimidine Isomers

The target compound's 4-piperidine substituent is consistent with the regioselective amination strategy validated for 2,4-disubstituted-5-fluoropyrimidines: amine nucleophiles preferentially displace the leaving group at the 4-position of a 2-chloro-5-fluoropyrimidine over the 2-position [1]. This contrasts with 2-substituted-5-fluoropyrimidine isomers (e.g., 2-piperidine-4-chloro-5-fluoropyrimidine), which require a methoxy protecting group at the 4-position and subsequent chlorination before amination at the 2-position, adding two synthetic steps [1].

Regioselective synthesis SNAr amination Kinase inhibitor building block

2-Chloro-5-fluoro Pyrimidine Substitution Pattern Drives Kinase Inhibitor Potency Relative to Dichloro Analogs

Within the 5-fluoropyrimidine class, the 2-chloro substituent provides a synthetic handle while the 5-fluoro group is critical for biological activity. Literature SAR shows that 5-fluoro-2-amino-4,6-dichloropyrimidine exhibited an IC50 of 2 µM against a kinase target, with the 5-fluoro substitution contributing to enhanced potency relative to non-fluorinated analogs . 2,4-Disubstituted-5-fluoropyrimidines are documented as Aurora kinase inhibitors, with compound 12a achieving Aurora A IC50 = 309 nM and Aurora B IC50 = 293 nM [1]. The target compound retains the 5-fluoro group while providing a 2-chloro synthetic handle, positioning it advantageously over the 2,5-dichloro analog (which lacks the metabolic and potency benefits of fluorine) for kinase inhibitor lead generation [1].

Kinase inhibition Halogen SAR Anticancer pyrimidines

N-Boc Protection Confers Handling and Storage Stability Over Free Piperidine Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen imparts significant practical advantages. The target compound is a solid at ambient temperature (boiling point 420.5±45.0 °C, flash point 208.1±28.7 °C) , enabling straightforward weighing and storage under recommended conditions (sealed, dry, 2–8 °C) . In contrast, the corresponding free amine, 1-(2-chloro-5-fluoropyrimidin-4-yl)piperidine, or its hydrochloride salt exhibits higher hygroscopicity and requires more stringent handling due to its polar, potentially corrosive nature . The Boc group also provides orthogonal protection, allowing selective deprotection under mild acidic conditions without affecting the halogen substituents.

Boc protection Building block stability Solid handling

Scaffold Alignment with Privileged Aurora and JAK2/FLT3 Kinase Inhibitor Chemotypes

The 2,4-disubstituted-5-fluoropyrimidine motif is explicitly claimed as a kinase inhibitor scaffold in patent literature. International Patent Application WO 2008038011 describes pyrimidines as aurora kinase inhibitors with an oxy-methyl-piperidine group at the 4-position and fluorine at the 5-position [1]. The US20220298140A1 patent discloses 2,4-disubstituted pyrimidine derivatives as dual JAK2-FLT3 inhibitors [2]. The target compound, bearing a piperidine directly at C4 with a 2-chloro-5-fluoro substitution, maps onto the core pharmacophore of both patent families, providing a direct entry point for generating IP-differentiating analogs via late-stage diversification at the 2-chloro position.

Aurora kinase JAK2-FLT3 inhibitor Privileged scaffold

Best Research and Industrial Application Scenarios for tert-Butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate


Parallel Synthesis of 2-Aminated Kinase Inhibitor Libraries via SNAr

The 2-chloro substituent serves as a universal leaving group for SNAr amination with diverse amine building blocks. Researchers can generate 96- or 384-well plate libraries of 2-amino-4-piperidine-5-fluoropyrimidines in a single synthetic step, as demonstrated by the regioselective amination methodology validated in the 2,4-disubstituted-5-fluoropyrimidine series [1]. This enables rapid SAR exploration at the solvent-exposed region of the kinase ATP-binding pocket, where the 4-piperidine group anchors the scaffold.

Late-Stage Boc Deprotection for Conjugation or Salt Formation

The N-Boc group can be quantitatively removed under mild acidic conditions (TFA or HCl in dioxane) to reveal the free piperidine. The resulting secondary amine can then be acylated, sulfonylated, or reductively aminated to introduce solubilizing groups, PEG linkers, or fluorophores. This is particularly valuable for converting a screening hit into a chemical probe, as the protected form ensures stability during storage and shipment [2].

Aurora Kinase and JAK2-FLT3 Dual-Target Inhibitor Lead Generation

The scaffold is explicitly covered by patents claiming Aurora kinase and JAK2-FLT3 inhibitory activity [3][4]. By introducing an appropriate aniline or heteroaryl amine at the 2-position, medicinal chemists can rapidly generate analogs that fall within the scope of these patent families, enabling the exploration of dual-target kinase inhibitor space for oncology applications.

Fluorinated Probe Molecule Synthesis for 19F NMR and Metabolic Stability Studies

The 5-fluoro substituent provides a spectroscopic handle for 19F NMR-based binding assays and metabolic stability screening. The fluorine atom also enhances oxidative metabolic stability relative to non-fluorinated pyrimidine analogs. When coupled with the Boc-piperidine handle, this compound serves as a versatile starting material for synthesizing fluorinated pharmacological tool compounds with predictable LogP and membrane permeability profiles (LogP 2.02, TPSA 55.32 Ų) .

Quote Request

Request a Quote for tert-butyl 4-(2-Chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.